3-DG vs. 3-DGal Formation Yields
In a model system simulating liquid foods, 3-DG demonstrated a formation capacity that was two orders of magnitude higher than its closest analog, 3-deoxygalactosone (3-DGal), from a common dietary ingredient. Specifically, when galacto-oligosaccharides (GOS) were incubated at 40 °C, 3-DG formed at a concentration of 1500 μM, compared to just 80 μM for 3-DGal, a difference of 1420 μM [1]. This dramatic disparity highlights the unique, precursor-dependent generation of 3-DG and its role as the dominant C6 α-dicarbonyl in these systems.
| Evidence Dimension | Formation yield from GOS |
|---|---|
| Target Compound Data | 1500 μM |
| Comparator Or Baseline | 3-deoxygalactosone (3-DGal): 80 μM |
| Quantified Difference | 3-DG yield is 18.75-fold higher |
| Conditions | Incubation of galacto-oligosaccharides (GOS) in the absence of Nα-acetyl-l-lysine at 40 °C, quantified via UHPLC-DAD [1] |
Why This Matters
This data proves 3-DG is the primary α-dicarbonyl stressor formed from GOS, making it an essential, non-substitutable analyte for accurately assessing food quality, safety, and Maillard reaction progression.
- [1] Zhang, W., et al. (2019). Formation of α-Dicarbonyls from Dairy Related Carbohydrates with and without Nα-Acetyl-l-Lysine during Incubation at 40 and 50 °C. J Agric Food Chem, 67(22), 6355-6365. View Source
